4-(Butanoylamino)benzamide
Description
4-(Butanoylamino)benzamide is a benzamide derivative characterized by a butanoyl group attached to the amino moiety of the benzamide core. Benzamide derivatives are widely studied for their biological activities, including antifungal, anticancer, and enzyme-inhibitory effects, depending on substituent groups .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-10(14)13-9-6-4-8(5-7-9)11(12)15/h4-7H,2-3H2,1H3,(H2,12,15)(H,13,14) |
InChI Key |
ZEKMJKOERBMIGH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Benzamides (LMM5 and LMM11)
Key Features :
- LMM5 : Contains a 4-methoxyphenylmethyl and benzyl(methyl)sulfamoyl group.
- LMM11 : Features a furan-2-yl and cyclohexyl(ethyl)sulfamoyl group.
Comparison : - Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition.
- The sulfamoyl and methoxy substituents enhance target binding but may reduce solubility compared to 4-(Butanoylamino)benzamide’s simpler butanoyl group .
Thiophene-Modified Benzamide ()
Key Features :
- Substituent: 4-((thiophen-2-yl-methylene)amino) group. Comparison:
- Unlike the aliphatic butanoyl chain, this modification may enhance electronic delocalization, altering metabolic stability .
Bicalutamide-Related Benzamides ()
Key Features :
- Fluorophenyl and sulfonyl groups.
Comparison : - Bicalutamide derivatives act as androgen receptor antagonists. The electron-withdrawing sulfonyl group contrasts with the electron-donating butanoylamino moiety, affecting receptor affinity and pharmacokinetics .
Nitro-Substituted Benzamide ()
Key Features :
- 4-nitrobenzamido and methoxy groups.
Comparison : - This contrasts with the butanoyl group’s metabolic susceptibility to esterases or amidases .
Momelotinib Dihydrochloride ()
Key Features :
- Cyanomethyl and pyrimidinyl substituents. Comparison:
- Momelotinib is a kinase inhibitor for myeloproliferative neoplasms. The pyrimidine ring enables ATP-binding pocket interactions, a feature absent in this compound, which lacks heteroaromatic systems .
Amino-Methoxy Benzamide ()
Key Features :
- 4-amino and 2-methoxy groups. Comparison:
- The amino group improves aqueous solubility via hydrogen bonding, whereas the butanoyl chain may increase lipophilicity, favoring membrane permeability but risking slower renal clearance .
Data Table: Comparative Overview
Pharmacokinetic and Mechanistic Insights
- Metabolism : Aliphatic amides are prone to hydrolysis by amidases, whereas sulfamoyl or heterocyclic groups (e.g., oxadiazoles) may resist enzymatic degradation, prolonging half-life .
- Target Specificity: Bulky substituents (e.g., LMM5’s methoxyphenyl) enhance enzyme inhibition but may reduce bioavailability, whereas smaller groups (e.g., butanoyl) offer balanced properties .
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